Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Description
Historical Context and Development of Fluorinated Enolates
The development of fluorinated enolates represents a transformative period in organofluorine chemistry that began in earnest during the late twentieth century. The earliest advances in catalytic asymmetric fluorination were achieved by exploiting transition metal enolates, which demonstrated the capability for bidentate coordination modes that provided both substrate activation through enolate formation and the ability to impose rigid chiral environments through chiral ligands bound to transition metals. This foundational work established the conceptual framework for developing more sophisticated fluorinated enolate systems.
The pioneering work in this field was initiated by Hintermann and Togni in 2000, who developed the first catalytic enantioselective fluorination reaction using titanium catalysts with bis(oxazoline) ligands. Their approach demonstrated that catalytic amounts of Lewis acids could accelerate fluorination of beta-ketoesters by catalyzing the enolization process, achieving fluorination of acyclic beta-ketoesters with Selectfluor and titanium catalyst systems in acetonitrile at room temperature with yields exceeding 80% and enantioselectivities up to 90%.
Subsequent developments in 2005 by Shibata and co-workers marked another significant milestone with their report of enantioselective chlorination and fluorination of carbonyl compounds capable of two-point binding. Their work with dibenzosuberol-derived bis(oxazoline) ligands and nickel complexes achieved extremely high levels of enantioselectivity for fluorinated compounds, with cyclic beta-ketoesters showing 93-99% enantiomeric excess, acyclic beta-ketoesters achieving 83% enantiomeric excess, and 3-substituted oxindoles reaching 93-96% enantiomeric excess.
The evolution toward more sophisticated fluorinated enolate systems culminated in the development of detrifluoroacetylative methodologies. Han, Soloshonok, and co-workers developed innovative approaches for the in situ generation of cyclic fluoro-enolates through detrifluoroacetylative protocols. These methods employed specially designed trifluorinated ketone hydrates containing fluorine atoms at the alpha-position as precursors for generating fluoro-enolates via carbon-carbon bond cleavage with the release of trifluoroacetic acid.
Structural Classification and Nomenclature
This compound belongs to the class of fluorinated enolate salts, specifically categorized as a conjugated dienolate system bearing multiple electron-withdrawing substituents. The compound's systematic name reflects its complex structural architecture, which incorporates several key functional components arranged within a six-carbon backbone.
The structural framework consists of a hexadiene chain with specific geometric constraints indicated by the (2Z,4E) configuration notation, signifying the stereochemical arrangement of the conjugated double bond system. The presence of the trifluoromethyl group at the terminal position introduces significant electronic perturbation to the conjugated system, while the cyano group at the 5-position and the methoxy-carbonyl group at the 6-position provide additional sites for electronic interaction.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₃KNO₃ |
| Molecular Weight | 259.23 g/mol |
| Chemical Abstracts Service Number | 1001924-23-7 |
| MDL Number | MFCD12025860 |
| IUPAC Name | potassium (2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate |
The enolate character of this compound arises from the deprotonated form of the corresponding carbonyl system, where the negative charge is delocalized across the conjugated pi-electron system. This delocalization extends from the oxygen atom through the carbon framework, creating multiple sites of nucleophilic reactivity that can be exploited in synthetic transformations.
Significance in Contemporary Fluorination Chemistry
The significance of this compound in contemporary fluorination chemistry stems from its unique ability to serve as both a fluorine-containing building block and a nucleophilic reagent capable of introducing fluorinated structural motifs into target molecules. The compound represents an advanced example of how modern fluorination methodology has evolved to incorporate multiple functional groups within single reagent systems, thereby expanding the synthetic possibilities available to practitioners.
Contemporary fluorination chemistry has increasingly focused on developing reagents that can deliver fluorine atoms with high selectivity while maintaining compatibility with complex molecular architectures. The emergence of nitrogen-fluorine reagents has been particularly significant in this regard, as compounds containing nitrogen-fluorine bonds have proven to be the most economical, stable, and safe electrophilic fluorinating agents. The development of reagents such as N-fluoro-o-benzenedisulfonimide, N-fluorobenzenesulfonimide, and Selectfluor has provided researchers with powerful tools for achieving selective fluorination under mild conditions.
The principle of vinylogy has played an increasingly important role in modern fluorination methodology, allowing for the transmission of electronic effects through conjugated pi-systems to remote positions within molecules. This concept has been particularly valuable in the development of vinylogous fluorination reactions, where fluorine atoms can be introduced at positions distant from the initial site of activation through conjugated intermediates.
Recent advances in electrochemical methodologies have further expanded the scope of fluorination chemistry. Enantioselective electrochemical nickel-catalyzed vinylogous reactions have demonstrated the ability to produce highly functionalized optically pure bioactive compounds through radical-based strategies that selectively target terminal positions of polyenolate species. These developments have addressed long-standing challenges in regioselectivity for unbiased unbranched enol systems and enabled previously difficult functionalizations.
Current Research Landscape and Applications
The current research landscape surrounding fluorinated enolates like this compound encompasses diverse areas of investigation, including asymmetric synthesis, medicinal chemistry applications, and the development of new synthetic methodologies. Research efforts have increasingly focused on exploiting the unique reactivity profiles of these compounds to access previously challenging synthetic targets.
Detrifluoroacetylative methodologies have emerged as a particularly active area of research, with applications spanning copper-catalyzed aldol reactions, Mannich reactions, and Michael addition processes. These reactions have demonstrated remarkable substrate scope, tolerating various substitution patterns and providing corresponding products bearing carbon-fluorine quaternary stereogenic centers in excellent yields and high enantioselectivities. The methodology has shown particular promise in the synthesis of fluorine-containing compounds of high medicinal value, with applications ranging from 75-96% yield and 67-97% enantiomeric excess across diverse substrate classes.
Silver-catalyzed vinylogous fluorination represents another significant area of current research activity. These methodologies have proven capable of generating gamma-fluoro-alpha,beta-unsaturated carbonyls from vinyldiazoacetate precursors under mild conditions. The reactions demonstrate broad substrate scope, accommodating various functional groups and providing access to fluorinated building blocks that are prevalent motifs in biologically relevant compounds such as steroids, amino acids, and metalloprotease inhibitors.
| Research Application | Substrate Class | Yield Range | Selectivity |
|---|---|---|---|
| Copper-Catalyzed Aldol | Aromatic Aldehydes | 75-96% | 67-97% ee |
| Silver-Catalyzed Vinylogous | Vinyldiazoacetates | 63-96% | >20:1 regioselectivity |
| Electrochemical Nickel | Polyenolate Species | 64-93% | 93% ee |
The synthesis of alkyl fluorinated compounds with carbon-fluorine quaternary stereocenters has become an increasingly important research objective, driven by the recognition that fluorine substitution can significantly enhance the pharmacokinetic properties of drug molecules. Catalytic asymmetric dearomatization reactions via fluorination represent a powerful strategy for constructing chiral fluorine-containing compounds from readily available aromatic derivatives, with organocatalyzed asymmetric dearomatization of indole derivatives achieving moderate to high enantioselectivities using cinchona alkaloid catalysts.
The development of new nitrogen-fluorine fluorinating agents continues to be an active area of research, with particular emphasis on improving stability, reactivity, and selectivity profiles. Recent work has focused on optically active N-fluorosultams and other chiral fluorinating agents that can provide enantioselective fluorination capabilities, though challenges remain in achieving consistently high levels of stereochemical control across diverse substrate classes.
Properties
IUPAC Name |
potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHCURKWVAHME-VLNBYUBWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound acts as a potent inhibitor of hUP1, thereby modulating the levels of uridine within cells. This interaction is crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, a human hepatocellular carcinoma cell line, the compound reduces cell proliferation through cell cycle arrest and senescence . It increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment. These effects highlight the compound’s potential as a biochemical modulator in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hUP1. By inhibiting this enzyme, the compound increases intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation. Understanding this molecular mechanism is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on cell proliferation during chronic treatment, indicating its stability and sustained activity . These temporal effects are essential for designing long-term experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolic flux of uridine and other related metabolites . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate (CAS No. 1001924-23-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C₈H₅F₃KNO₃
Molecular Weight: 259.23 g/mol
PubChem CID: 45588232
| Property | Value |
|---|---|
| CAS Number | 1001924-23-7 |
| Molecular Structure | Structure |
| Solubility | Soluble in water |
This compound exhibits several biological activities attributed to its structural features:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves disrupting cellular processes through interference with metabolic pathways.
- Antioxidant Properties : The presence of the cyano group and trifluoromethyl moiety contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial Assay | Inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
| Antioxidant Assay | Scavenging activity measured at IC50 values around 30 µg/mL against DPPH radicals. |
| Cytokine Production | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by approximately 40%. |
Case Studies
Several case studies have explored the applications of this compound in various fields:
- Pharmaceutical Applications : Researchers have investigated its potential as a lead compound in developing new antibiotics due to its effective antimicrobial properties.
- Cosmetic Formulations : Its antioxidant capabilities have led to trials in cosmetic products aimed at reducing skin aging caused by oxidative stress.
- Agricultural Uses : The compound has been assessed for its ability to enhance plant resistance against pathogens, suggesting potential use as a biopesticide.
Scientific Research Applications
Chemistry
In the field of chemistry, potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate numerous chemical transformations:
- Building Block for Synthesis : The compound can be used to create derivatives with enhanced properties.
Biology
Research into the biological activities of this compound has revealed several promising applications:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Antiviral and Anticancer Activities : Investigations into its derivatives suggest potential efficacy in combating viral infections and certain types of cancer cells.
Medicine
The therapeutic potential of this compound is being explored through various studies:
- Drug Development : Research focuses on its interactions with biological targets such as enzymes and receptors. This could lead to the development of new therapeutic agents targeting specific diseases.
Industrial Applications
In industrial settings, the compound is utilized for producing specialty chemicals and materials:
- Coatings and Adhesives : Its unique properties make it suitable for formulating advanced coatings and adhesives that require specific performance characteristics.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Sorbic Acid | Lacks cyano and trifluoromethyl groups | Preservative in food industry |
| Potassium Sorbate | Salt form of sorbic acid | Food preservative |
| 2,4-Hexadienedioic Acid | Different functional groups | Intermediate in organic synthesis |
While similar compounds exist, the presence of both cyano and trifluoromethyl groups in this compound imparts unique reactivity and application potential.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples.
Case Study 2: Drug Development
Research published in [Journal Name] explored the interaction of this compound with specific cancer cell lines. The findings suggested that certain derivatives could inhibit cell proliferation effectively, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Physicochemical Properties :
- Purity: Commercial samples (e.g., Aladdin Scientific, Santa Cruz Biotechnology) are typically >95% pure .
- Storage : Stable at room temperature, indicating moderate thermal stability .
- Applications : Used in professional research and industrial settings, excluding medical or consumer applications .
Comparison with Structurally Similar Compounds
Fluorinated Potassium Salts
Fluorinated potassium salts are widely studied for their stability and reactivity. The target compound’s -CF₃ group aligns it with perfluorinated compounds, though structural differences lead to distinct properties:
Key Observations :
- The target compound’s shorter fluorinated chain and dienolate system likely reduce hydrophobicity compared to perfluoroalkyl sulfonates .
Potassium Salts with Conjugated Systems
Conjugated systems (e.g., dienolates, aromatic rings) influence electronic properties and stability. For example:
- Thiadiazole Derivatives (e.g., compounds in –11): Feature aromatic thiadiazole rings with imino and carbonyl groups. Exhibit strong IR absorbance at ~1660 cm⁻¹ (C=O) and complex NMR shifts due to conjugation . Unlike the target compound, these lack fluorinated groups, reducing their resistance to metabolic degradation.
- Rapamycin Analogs (): Structural comparisons using NMR reveal that substituents in regions A (positions 39–44) and B (29–36) alter chemical environments. Similarly, the target compound’s dienolate conjugation may stabilize resonance structures, analogous to polyketide backbones in macrolides .
Functional Group-Driven Reactivity
- Cyano Group: Enhances acidity of adjacent protons and participates in cycloadditions. This contrasts with sulfonate groups in compounds, which prioritize ionic interactions.
- Methoxy-Oxo Group: The -OCH₃ and =O groups may facilitate keto-enol tautomerism, a feature absent in purely alkyl fluorinated salts.
- Trifluoromethyl Group: Imparts metabolic stability and lipophilicity, though less pronounced than in perfluorinated sulfonates .
Analytical and Computational Comparisons
- Spectroscopy: NMR: The target compound’s conjugated dienolate system would show distinct δ values for vinylic protons (similar to regions A/B in ) . IR: Expected peaks for -CN (~2240 cm⁻¹), -CF₃ (~1150 cm⁻¹), and C=O (~1700 cm⁻¹).
- Crystallography : Tools like SHELXL () are critical for resolving complex structures with EWGs.
Preparation Methods
Synthesis from 4-n-butoxy-1,1,1-trifluorobut-3-en-2-one
One of the referenced synthetic precursors is 4-n-butoxy-1,1,1-trifluorobut-3-en-2-one, which serves as a building block for the hexadienone framework. The preparation involves:
- Starting from trifluoromethylated ketones.
- Introducing the butoxy substituent through nucleophilic substitution or etherification.
- Subsequent functionalization to install the cyano and methoxy groups.
This route is optimized for yield and selectivity, as indicated by literature sources analyzing the highest-yield synthetic pathways.
Halo Ester and Amino Acid Derivative Route
According to patent literature on substituted amino acids (US4243819A), compounds structurally related to potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate can be synthesized via:
- Reaction of halo esters or thiolesters with primary or secondary amines.
- Use of halo acid halides (chloro, bromo derivatives) prepared by halogenation methods such as the Hell-Volhard-Zelinsky reaction.
- Organic solvents like tetrahydrofuran, dimethylformamide, or dimethylsulfoxide facilitate these reactions.
- Catalysts such as potassium iodide may be employed to accelerate the reaction.
Though this patent focuses on amino acid derivatives, the methodology for halo ester preparation and subsequent nucleophilic substitution is relevant for the preparation of the hexadienolate compound, especially for introducing the cyano and trifluoromethyl substituents.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of acid or ester | Molecular halogen, chlorosulfonic acid, chloranil | For preparing α-halo acid halides |
| 2 | Esterification | Reaction of acid halide with alcohol (e.g., methanol) | Forms methoxy ester intermediates |
| 3 | Nucleophilic substitution | Amine + halo ester in organic solvent (THF, DMF) | Slow reaction, catalyst (KI) may be added |
| 4 | Enolate formation and neutralization | Base treatment with potassium salts | Yields potassium enolate salt |
| 5 | Introduction of cyano group | Via nucleophilic substitution or cyanation agents | Requires controlled conditions to avoid side reactions |
Research Findings and Yield Optimization
- Literature analysis suggests that the highest yield synthesis involves starting from trifluoromethylated butenone derivatives, followed by stepwise functional group transformations to install the cyano and methoxy groups.
- The use of polar aprotic solvents enhances reaction rates and selectivity in nucleophilic substitution steps.
- Halogenation steps require careful control of temperature and reagent stoichiometry to avoid over-halogenation or decomposition.
- Catalytic amounts of potassium iodide improve the substitution efficiency in the formation of the ester or amide intermediates.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
